molecular formula C13H24N4O9 B611376 Tilarginine citrate CAS No. 209913-88-2

Tilarginine citrate

Katalognummer: B611376
CAS-Nummer: 209913-88-2
Molekulargewicht: 380.35 g/mol
InChI-Schlüssel: YKWLPIRSUICUFT-JEDNCBNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Nω-Nitro-L-Arginin (Citrat) kann durch Methylierung von L-Arginin synthetisiert werden. Der Prozess umfasst die Reaktion von L-Arginin mit Formaldehyd und Cyanwasserstoff, gefolgt von Hydrolyse, um Nω-Nitro-L-Arginin zu erhalten. Das resultierende Nω-Nitro-L-Arginin wird dann mit Zitronensäure umgesetzt, um das Citratsalz zu bilden .

Industrielle Produktionsmethoden

Die industrielle Produktion von Nω-Nitro-L-Arginin (Citrat) beinhaltet typischerweise die großtechnische Synthese unter Verwendung der gleichen Grundprinzipien wie die Laborsynthese, jedoch optimiert für höhere Ausbeuten und Reinheit. Dies umfasst die präzise Steuerung der Reaktionsbedingungen wie Temperatur, pH-Wert und Reaktantenkonzentrationen .

Analyse Chemischer Reaktionen

Reaktionstypen

Nω-Nitro-L-Arginin (Citrat) unterliegt hauptsächlich Inhibitionsreaktionen mit Stickstoffmonoxid-Synthase. Es nimmt unter normalen physiologischen Bedingungen normalerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil .

Häufige Reagenzien und Bedingungen

Die Hemmung der Stickstoffmonoxid-Synthase durch Nω-Nitro-L-Arginin (Citrat) erfolgt unter physiologischen Bedingungen, typischerweise bei Körpertemperatur und neutralem pH-Wert. Die Verbindung bindet an das aktive Zentrum des Enzyms und verhindert die Umwandlung von L-Arginin in Stickstoffmonoxid .

Hauptprodukte

Das Hauptprodukt der Reaktion zwischen Nω-Nitro-L-Arginin (Citrat) und Stickstoffmonoxid-Synthase ist der gehemmte Enzymkomplex. Es entstehen bei dieser Reaktion keine nennenswerten Nebenprodukte .

Wissenschaftliche Forschungsanwendungen

1.1. Treatment of Cardiogenic Shock

Tilarginine citrate has been studied for its effects on patients experiencing cardiogenic shock due to myocardial infarction. A significant clinical trial, the TRIUMPH study, evaluated the efficacy of tilarginine in this context. In this multicenter, randomized, double-blind trial involving 398 patients, the primary outcome was 30-day all-cause mortality. Results indicated no significant difference in mortality rates between the tilarginine and placebo groups (48% vs. 42%, respectively) . Secondary outcomes, such as resolution and duration of shock, also showed no meaningful differences .

1.2. Nitric Oxide Synthase Inhibition

The rationale behind using tilarginine in cardiogenic shock lies in its ability to inhibit excessive nitric oxide production, which can exacerbate myocardial dysfunction. Research suggests that while NOS inhibitors like tilarginine may theoretically improve hemodynamics by reducing nitric oxide overproduction, clinical outcomes have not consistently supported this hypothesis .

Septic Shock Management

Tilarginine has been investigated for its role in managing septic shock, where excessive nitric oxide production contributes to hemodynamic instability. Studies have shown that higher doses of tilarginine may lead to increased mortality due to adverse hemodynamic changes, such as decreased cardiac output and increased pulmonary vascular resistance . Conversely, lower doses did not demonstrate a significant benefit in mortality reduction among septic shock patients .

3.1. Obesity and Diabetes

Emerging research indicates that tilarginine may have applications beyond cardiovascular conditions. Investigations into its effects on obesity and type 2 diabetes are ongoing, with preliminary findings suggesting potential benefits in improving insulin sensitivity and regional blood flow .

3.2. Ocular Physiology

Tilarginine's role in ocular physiology is another area of research interest. Studies are exploring its potential effects on intraocular pressure and retinal blood flow, which could have implications for conditions like glaucoma .

Summary of Clinical Findings

Application AreaClinical OutcomeNotes
Cardiogenic ShockNo significant reduction in mortality (48% vs 42%)Further research needed to establish effective therapies for this condition .
Septic ShockHigher doses associated with increased mortalityLower doses showed neutral effects; caution advised with dosing .
Obesity and DiabetesPotential benefits in insulin sensitivityOngoing studies required to confirm efficacy .
Ocular PhysiologyInvestigated for effects on intraocular pressureResearch ongoing to determine clinical relevance .

Wirkmechanismus

L-NMMA (citrate) exerts its effects by competitively inhibiting nitric oxide synthase. It binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. This inhibition reduces the production of nitric oxide, which in turn affects various physiological processes such as vasodilation and immune response .

Biologische Aktivität

Tilarginine citrate, a non-selective inhibitor of nitric oxide synthase (NOS), is primarily derived from L-NG-monomethylarginine (L-NMMA). This compound has been extensively studied for its potential therapeutic applications, particularly in conditions characterized by excessive nitric oxide production, such as septic shock and cardiogenic shock following myocardial infarction. Despite its theoretical benefits, clinical outcomes have often been disappointing, prompting further investigation into its biological activity and mechanisms.

Tilarginine exerts its effects by inhibiting the activity of NOS, thereby reducing the synthesis of nitric oxide (NO). NO is a critical signaling molecule involved in vasodilation and various physiological processes. By decreasing NO levels, tilarginine aims to mitigate inappropriate vasodilation and improve hemodynamic stability in critically ill patients.

Key Mechanisms:

  • Inhibition of Nitric Oxide Production : Reduces vasodilation and potentially stabilizes blood pressure.
  • Impact on Vascular Resistance : Alters systemic vascular resistance and cardiac output, which can be beneficial or detrimental depending on the clinical context.

Cardiogenic Shock

A significant study evaluating tilarginine's efficacy in patients with acute myocardial infarction complicated by cardiogenic shock was the TRIUMPH trial. This international, multicenter, randomized, double-blind study assessed 398 patients.

Results:

  • Mortality Rates : No significant difference in 30-day mortality between tilarginine (48%) and placebo (42%) groups (P = .24).
  • Shock Resolution : Similar rates of shock resolution were observed (66% tilarginine vs. 61% placebo; P = .31).
  • Functional Outcomes : Comparable percentages of patients experienced heart failure at 30 days (48% tilarginine vs. 51% placebo; P = .51) .

Septic Shock

In another context, tilarginine has been associated with increased mortality in septic shock patients when administered at higher doses (>5 mg/(kg h)). At lower doses (1 mg/(kg h)), however, outcomes were neutral, suggesting a dose-dependent relationship regarding efficacy and safety .

Summary of Clinical Outcomes

ConditionDose RangeMortality ImpactNotes
Cardiogenic Shock1 mg/kg bolus + 1 mg/kg/hrNo significant reductionHigh early mortality rates observed
Septic Shock>5 mg/(kg h)Associated with excess mortalityLower doses showed neutral outcomes

Biological Activity and Pharmacodynamics

Tilarginine's pharmacological profile indicates that it can modulate vascular responses through its action on NOS. The compound has been investigated for various conditions beyond shock syndromes, including obesity, type 2 diabetes, and ocular physiology .

Biological Activity Highlights:

  • Vasodilation Regulation : By inhibiting NO production, tilarginine may help regulate excessive vasodilation seen in septic conditions.
  • Potential for Organ Protection : In theory, reducing NO levels could protect organs from dysfunction during critical illness.

Case Study: Septic Shock Management

A retrospective analysis highlighted the challenges faced when using tilarginine in septic shock management. Patients receiving high doses exhibited decreased cardiac output and increased pulmonary vascular resistance. This led to recommendations for cautious dosing and close monitoring to avoid adverse hemodynamic effects .

Case Study: Myocardial Infarction

In the context of myocardial infarction with cardiogenic shock, a case series reported that while some patients showed transient improvements in hemodynamics with tilarginine administration, overall survival benefits remained elusive. This reflects the complexity of treating critically ill patients where multiple factors influence outcomes .

Eigenschaften

CAS-Nummer

209913-88-2

Molekularformel

C13H24N4O9

Molekulargewicht

380.35 g/mol

IUPAC-Name

(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C7H16N4O2.C6H8O7/c1-10-7(9)11-4-2-3-5(8)6(12)13;7-3(8)1-6(13,5(11)12)2-4(9)10/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t5-;/m0./s1

InChI-Schlüssel

YKWLPIRSUICUFT-JEDNCBNOSA-N

SMILES

CN=C(N)NCCCC(C(=O)O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomerische SMILES

CN=C(N)NCCC[C@@H](C(=O)O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Kanonische SMILES

CN=C(N)NCCCC(C(=O)O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Tilarginine citrate;  L-Ng-monomethyl arginine citrate; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tilarginine citrate
Reactant of Route 2
Tilarginine citrate
Reactant of Route 3
Tilarginine citrate
Reactant of Route 4
Reactant of Route 4
Tilarginine citrate
Reactant of Route 5
Reactant of Route 5
Tilarginine citrate
Reactant of Route 6
Tilarginine citrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.